N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-14-9-7-12(8-10-14)17-15(22)11-24-16-18-19-20-21(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDYVRHIOCROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H15N5O2S
- Molecular Weight: 341.4 g/mol
The compound features a methoxy group attached to a phenyl ring, a tetrazole ring, and a sulfanylacetamide moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the tetrazole ring may facilitate binding to these targets, modulating their activity and influencing various cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting signal transduction processes.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar sulfanylacetamides. For instance, compounds with structural similarities have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 10.5 | |
| N-(3-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | MCF-7 (Breast Cancer) | 8.3 |
These findings suggest that the compound may exhibit selective cytotoxicity towards cancer cells, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of related compounds. Research has shown that sulfanylacetamides can possess significant antibacterial properties:
These results indicate that modifications in the phenyl or tetrazole substituents can significantly affect the antimicrobial efficacy of these compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-nitrophenyl)-N’-(4-nitrophenyl)acetamidine | Contains nitrophenyl instead of tetrazole | Different electronic properties due to nitro group |
| N-(4-fluorophenyl)-2-{[1-(biphenyl)]} | Fluorinated phenyl group | Increased metabolic stability |
| N-(3-methoxyphenyl)-2-{(1-phenyltetrazol)} | Incorporates methoxy group on different position | Potentially altered binding affinity |
This table highlights how variations in substituents can lead to differing biological activities and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
